Cas no 2680701-12-4 ({3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid)

{3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid is a specialized carbamate-protected oxetane derivative, primarily utilized in organic synthesis and pharmaceutical research. Its key advantages include the presence of both a tert-butoxycarbonyl (Boc) protecting group and an oxetane ring, offering stability under various reaction conditions while enabling selective deprotection. The oxetane moiety enhances molecular rigidity and can improve pharmacokinetic properties in drug design. This compound serves as a versatile intermediate for constructing complex molecules, particularly in peptide and heterocyclic chemistry. Its well-defined reactivity profile allows for controlled functionalization, making it valuable for medicinal chemistry applications where precise structural modifications are required. The Boc group ensures compatibility with standard synthetic protocols.
{3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid structure
2680701-12-4 structure
Product Name:{3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid
CAS No:2680701-12-4
MF:C9H15NO5
MW:217.219103097916
CID:5647473
PubChem ID:165909717
Update Time:2025-05-21

{3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid Chemical and Physical Properties

Names and Identifiers

    • 2680701-12-4
    • {3-[(tert-butoxy)carbonyl]oxetan-3-yl}carbamic acid
    • EN300-28273677
    • {3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid
    • Inchi: 1S/C9H15NO5/c1-8(2,3)15-6(11)9(4-14-5-9)10-7(12)13/h10H,4-5H2,1-3H3,(H,12,13)
    • InChI Key: NVRUUFZIONTGSI-UHFFFAOYSA-N
    • SMILES: O1CC(C(=O)OC(C)(C)C)(C1)NC(=O)O

Computed Properties

  • Exact Mass: 217.09502258g/mol
  • Monoisotopic Mass: 217.09502258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 84.9Ų

{3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid Pricemore >>

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Additional information on {3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid

Introduction to Compound CAS No. 2680701-12-4: {3-(tert-butoxy)carbonyloxetan-3-yl}carbamic Acid

The compound with CAS No. 2680701-12-4, commonly referred to as {3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced materials, drug delivery systems, and polymer chemistry. The name itself is a testament to its intricate molecular architecture, with key components such as the tert-butoxy group and the oxetane ring playing pivotal roles in its properties.

The synthesis of this compound involves a series of precise chemical reactions, often leveraging modern synthetic methodologies such as ring-opening polymerization and controlled radical polymerization. These techniques allow for the precise tailoring of the compound's properties, making it highly versatile for various applications. Recent studies have highlighted its potential as a building block for biodegradable polymers, which are increasingly sought after in the context of environmental sustainability.

One of the most intriguing aspects of {3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid is its ability to undergo dynamic covalent chemistry. This property enables it to form self-healing materials, which can autonomously repair damage caused by mechanical stress or environmental factors. Such materials are of particular interest in aerospace and automotive industries, where durability and longevity are paramount.

In terms of physical properties, this compound exhibits excellent thermal stability and mechanical resilience. Its ability to form strong intermolecular bonds contributes to its robustness under various conditions. Recent research has also explored its potential as a precursor for high-performance adhesives and coatings, leveraging its unique bonding capabilities.

The application of {3-(tert-butoxy)carbonyloxetan-3-yl}carbamic acid in drug delivery systems is another area of active investigation. Its biocompatible nature and controlled degradation profile make it an ideal candidate for encapsulating therapeutic agents. Studies have demonstrated its effectiveness in delivering drugs with high precision, minimizing side effects and enhancing treatment outcomes.

From a structural standpoint, the compound's oxetane ring introduces a level of rigidity that enhances its mechanical properties while maintaining flexibility. The presence of the tert-butoxy group further modulates these properties, offering a balance between strength and adaptability. This dual functionality makes it suitable for a wide range of applications across multiple industries.

In conclusion, CAS No. 2680701-12-4 represents a cutting-edge advancement in chemical synthesis and materials science. Its unique structure, combined with its versatile properties, positions it as a key player in the development of next-generation materials and technologies. As research continues to uncover new applications and optimize its synthesis methods, this compound is poised to make significant contributions to various fields in the years to come.

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